molecular formula C5H6N2O B1603791 2-(1H-pyrazol-1-yl)acetaldehyde CAS No. 99310-58-4

2-(1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B1603791
CAS No.: 99310-58-4
M. Wt: 110.11 g/mol
InChI Key: DTMJPJSVODULDM-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)acetaldehyde is an organic compound featuring a pyrazole ring attached to an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-1-yl)acetaldehyde typically involves the reaction of pyrazole with acetaldehyde under controlled conditions. One common method includes the use of a catalyst such as palladium or copper to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrazol-1-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.

Major Products:

    Oxidation: 2-(1H-pyrazol-1-yl)acetic acid.

    Reduction: 2-(1H-pyrazol-1-yl)ethanol.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    2-(1H-pyrazol-1-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.

    2-(1H-pyrazol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1H-pyrazole-1-carboxaldehyde: Similar structure but with the aldehyde group directly attached to the pyrazole ring.

Uniqueness: 2-(1H-pyrazol-1-yl)acetaldehyde is unique due to the presence of both a reactive aldehyde group and a versatile pyrazole ring, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

2-pyrazol-1-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c8-5-4-7-3-1-2-6-7/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMJPJSVODULDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609140
Record name (1H-Pyrazol-1-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99310-58-4
Record name (1H-Pyrazol-1-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 2
2-(1H-pyrazol-1-yl)acetaldehyde
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2-(1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 4
2-(1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 5
2-(1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 6
2-(1H-pyrazol-1-yl)acetaldehyde

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